3,4-Difluoro-5-nitrobenzodifluoride
Overview
Description
3,4-Difluoro-5-nitrobenzodifluoride is an organic compound with the molecular formula C7H3F4NO2. It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluoro-5-nitrobenzodifluoride can be synthesized through the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with an alkali metal fluoride, such as potassium fluoride, in the liquid phase . The reaction typically involves the following steps:
Starting Material: 4-chloro-3,5-dinitrobenzotrifluoride.
Reagent: Alkali metal fluoride (e.g., potassium fluoride).
Reaction Conditions: Liquid phase reaction.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-nitrobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products with substituted functional groups.
Reduction Reactions: Amino derivatives.
Oxidation Reactions: Various oxidation products depending on the conditions used.
Scientific Research Applications
3,4-Difluoro-5-nitrobenzodifluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-nitrobenzodifluoride involves its interaction with molecular targets and pathways. The presence of fluorine atoms and a nitro group allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-nitrobenzonitrile: Similar structure with a nitrile group instead of a difluoride group.
3,4-Difluoro-5-nitrobenzotrifluoride: Contains a trifluoride group instead of a difluoride group.
Uniqueness
3,4-Difluoro-5-nitrobenzodifluoride is unique due to its specific arrangement of fluorine atoms and a nitro group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(difluoromethyl)-1,2-difluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-3(7(10)11)2-5(6(4)9)12(13)14/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJRRDWUSOAYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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